
3-Chloro-5-methyl-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-4-vinylpyridine typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Amino or thiol-substituted pyridines.
Aplicaciones Científicas De Investigación
3-Chloro-5-methyl-4-vinylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methyl-4-vinylpyridine and its derivatives involves interactions with various molecular targets. The pyridine ring can coordinate with metal ions, influencing catalytic processes and electron transfer reactions. The vinyl group can participate in polymerization reactions, forming cross-linked networks with enhanced mechanical and chemical properties.
Comparación Con Compuestos Similares
4-Vinylpyridine: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3-Chloro-4-vinylpyridine: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
5-Methyl-4-vinylpyridine: Lacks the chlorine atom, which influences its reactivity towards nucleophiles.
Uniqueness: 3-Chloro-5-methyl-4-vinylpyridine’s unique combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its significance in synthetic and industrial chemistry.
Propiedades
Fórmula molecular |
C8H8ClN |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
3-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-6(2)4-10-5-8(7)9/h3-5H,1H2,2H3 |
Clave InChI |
OHTYJNNRSGODKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


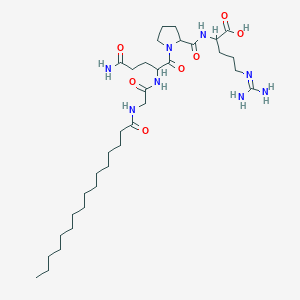
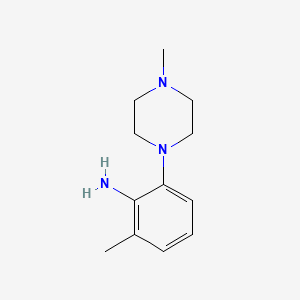
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
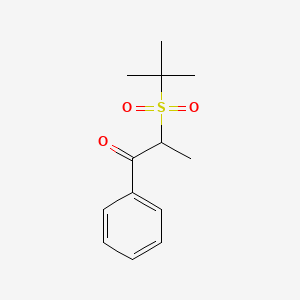
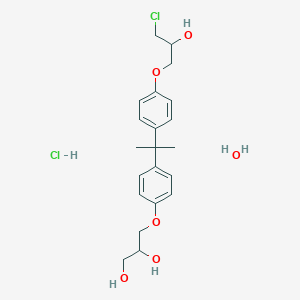

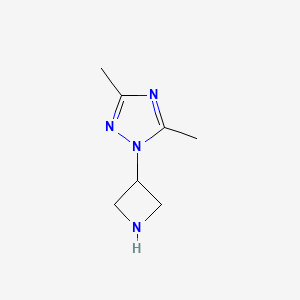
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)


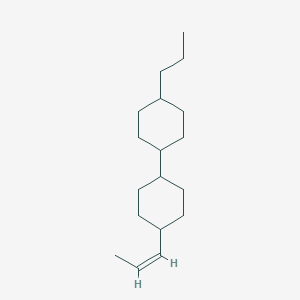

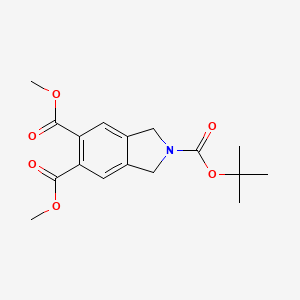
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)
